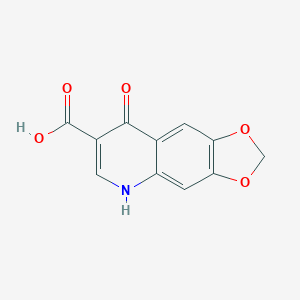

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bimosiamose est un médicament synthétique de petite taille connu pour son rôle d'antagoniste pan-sélectine. Il a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies inflammatoires et respiratoires, notamment l'asthme, la bronchopneumopathie chronique obstructive (BPCO) et la dermatite atopique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Bimosiamose implique plusieurs étapes. Le processus commence par la conversion de l'acide (2'-méthoxy-biphényl-3-yl)-acétique en sa forme ester éthylique. Cet ester est ensuite mis à réagir avec le chlorure d'adipoyle pour former le 1,4-Bis-[3-(3-carboéthoxyméthylphényl)-4-méthoxybenzoyl]-butane. La réduction catalytique subséquente donne le 1,6-Bis-[3-(3-carboéthoxyméthylphényl)-4-méthoxyphényl]-hexane. Cet intermédiaire est ensuite mis à réagir avec le tribromure de bore pour produire le 1,6-Bis-[3-(3-carboéthoxyméthylphényl)-4-hydroxyphényl]-hexane. Enfin, le composé est mis à réagir avec un dérivé mannopyranosyle pour obtenir la Bimosiamose .

Méthodes de production industrielle

La production industrielle de Bimosiamose suit la même voie de synthèse, mais est optimisée pour la production à grande échelle. Le processus garantit une pureté et un rendement élevés, ce qui le rend adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Bimosiamose subit principalement des réactions de substitution en raison de la présence de ses groupes phénoliques et glycosidiques. Elle peut également participer à des réactions d'estérification et d'hydrolyse.

Réactifs et conditions usuels

Réactions de substitution : Impliquent généralement des réactifs tels que le tribromure de bore pour la déméthylation.

Estérification : Utilise du chlorure d'adipoyle en présence d'une base.

Hydrolyse : Peut être obtenue dans des conditions acides ou basiques.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers intermédiaires qui conduisent au composé final Bimosiamose .

Applications De Recherche Scientifique

La Bimosiamose a été largement étudiée pour ses propriétés anti-inflammatoires. Elle s'est montrée prometteuse pour la réduction de l'inflammation des voies respiratoires chez les patients atteints de BPCO et a été testée dans des essais cliniques pour l'asthme et la dermatite atopique .

Mécanisme d'action

La Bimosiamose agit comme un antagoniste pan-sélectine, ciblant l'E-sélectine, la P-sélectine et la L-sélectine. En inhibant ces sélectines, la Bimosiamose empêche l'adhésion et la migration des neutrophiles, des éosinophiles et des lymphocytes vers les tissus enflammés. Ce mécanisme contribue à réduire l'inflammation et à améliorer la fonction pulmonaire dans les maladies respiratoires .

Mécanisme D'action

Bimosiamose functions as a pan-selectin antagonist, targeting E-selectin, P-selectin, and L-selectin. By inhibiting these selectins, Bimosiamose prevents the adhesion and migration of neutrophils, eosinophils, and lymphocytes to inflamed tissues. This mechanism helps reduce inflammation and improve lung function in respiratory diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

TBC-1269 : Un autre antagoniste pan-sélectine aux propriétés anti-inflammatoires similaires.

Composé 15e : Un composé organique synthétique étudié pour ses effets anti-inflammatoires.

Unicité

La Bimosiamose se distingue par son activité à large spectre contre plusieurs sélectines, ce qui en fait un agent anti-inflammatoire polyvalent. Sa capacité à inhiber les premiers stades du recrutement des leucocytes la différencie des autres médicaments anti-inflammatoires .

Propriétés

Numéro CAS |

19746-58-8 |

|---|---|

Formule moléculaire |

C11H7NO5 |

Poids moléculaire |

233.18 g/mol |

Nom IUPAC |

8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Clé InChI |

SNHCYVGJJIKKNG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

SMILES canonique |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

Key on ui other cas no. |

19746-58-8 |

Synonymes |

5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.